(6s)-6-(3-Fluorophenyl)morpholin-3-one
Description
(6S)-6-(3-Fluorophenyl)morpholin-3-one is a chiral morpholinone derivative characterized by a fluorine-substituted phenyl group at the 3-position of the morpholinone ring. The stereochemistry at the 6-position (S-configuration) and the electron-withdrawing fluorine substituent on the phenyl ring influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions in biological systems .
Properties
CAS No. |
920798-21-6 |
|---|---|
Molecular Formula |
C10H10FNO2 |
Molecular Weight |
195.19 g/mol |
IUPAC Name |
(6S)-6-(3-fluorophenyl)morpholin-3-one |
InChI |
InChI=1S/C10H10FNO2/c11-8-3-1-2-7(4-8)9-5-12-10(13)6-14-9/h1-4,9H,5-6H2,(H,12,13)/t9-/m1/s1 |
InChI Key |
JYIFPQVJCIEQSM-SECBINFHSA-N |
Isomeric SMILES |
C1[C@@H](OCC(=O)N1)C2=CC(=CC=C2)F |
Canonical SMILES |
C1C(OCC(=O)N1)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-(3-Fluorophenyl)morpholin-3-one typically involves the reaction of 3-fluoroaniline with epichlorohydrin to form an intermediate, which is then cyclized to produce the desired morpholinone structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for (6S)-6-(3-Fluorophenyl)morpholin-3-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency of the product.
Chemical Reactions Analysis
Types of Reactions
(6S)-6-(3-Fluorophenyl)morpholin-3-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that morpholinone derivatives can induce apoptosis in cancer cells. For instance, studies have shown that certain morpholinone derivatives can cause cell cycle arrest at the G1 phase and elevate levels of P53 and Fas, leading to increased apoptosis in A549 lung cancer cells .
- Enzyme Inhibition : The compound has been explored as a potential enzyme inhibitor. Its mechanism involves binding to specific enzymes and modulating their activity. This property is particularly valuable in developing drugs targeting metabolic pathways involved in cancer and other diseases .
Pharmacology
- Receptor Modulation : (6S)-6-(3-Fluorophenyl)morpholin-3-one has been investigated for its interactions with various receptors, including serotonin and noradrenaline transporters. Compounds with similar structures have shown efficacy in treating conditions like depression and anxiety by inhibiting the reuptake of these neurotransmitters .
- In Vitro Studies : Pharmacological profiling has demonstrated that morpholinone derivatives exhibit significant activity against various cancer cell lines, suggesting their potential as therapeutic agents. For example, studies have shown that these compounds can inhibit the growth of human neuroblastoma and colorectal cancer cells .
Material Science
- Synthesis of Novel Materials : The compound serves as a building block for synthesizing more complex molecules used in developing novel materials with specific properties. Its versatility allows it to be incorporated into various chemical frameworks for industrial applications .
Data Tables
Case Study 1: Anticancer Properties
A study focusing on the anticancer properties of morpholinone derivatives highlighted that compounds similar to (6S)-6-(3-Fluorophenyl)morpholin-3-one significantly inhibited cell proliferation in various cancer cell lines. The mechanism involved the activation of apoptotic pathways through P53 modulation.
Case Study 2: Pharmacological Profiling
In vitro pharmacological profiling of related morpholinone compounds revealed their ability to interact with monoamine transporters, suggesting potential applications in treating psychiatric disorders. The findings indicated a dose-dependent response, emphasizing the need for further exploration into their therapeutic windows.
Mechanism of Action
The mechanism of action of (6S)-6-(3-Fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets. The fluorine atom can form strong hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The morpholine ring can interact with enzymes and receptors, modulating their activity and leading to desired biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Differences
The table below highlights key structural variations and properties of (6S)-6-(3-Fluorophenyl)morpholin-3-one and its analogs:
| Compound Name | Substituent | Position | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|---|
| (6S)-6-(3-Fluorophenyl)morpholin-3-one | 3-Fluorophenyl | 6(S) | C₁₀H₁₀FNO₂ | 195.19 | Chiral center (S-configuration); meta-fluoro enhances electronic effects |
| (6R)-6-(3-Fluorophenyl)morpholin-3-one | 3-Fluorophenyl | 6(R) | C₁₀H₁₀FNO₂ | 195.19 | R-configuration may alter binding affinity in chiral environments |
| 6-(3-Chlorophenyl)morpholin-3-one | 3-Chlorophenyl | 6 | C₁₀H₁₀ClNO₂ | 211.65 | Chlorine’s larger size and lower electronegativity vs. fluorine |
| 6-(4-Fluorophenyl)morpholin-3-one | 4-Fluorophenyl | 6 | C₁₀H₁₀FNO₂ | 195.19 | Para-fluoro substitution alters steric and electronic interactions |
| (S)-6-Hydroxymethyl-morpholin-3-one | Hydroxymethyl | 6(S) | C₅H₉NO₃ | 131.13 | Polar hydroxymethyl group impacts solubility and hydrogen bonding |
Key Comparative Insights
Stereochemical Effects
The S-configuration of (6S)-6-(3-Fluorophenyl)morpholin-3-one may confer distinct biological activity compared to its R-isomer (). For instance, in chiral binding pockets (e.g., enzyme active sites), the S-enantiomer could exhibit higher affinity due to optimal spatial alignment .
Substituent Position and Electronic Effects
- 3-Fluoro vs. In contrast, the para-fluoro derivative () may exhibit altered steric hindrance or dipole moments, affecting binding kinetics .
- Fluoro vs. Chloro: The 3-chloro analog () has a bulkier substituent with lower electronegativity, which could reduce metabolic stability compared to the fluoro derivative. Chlorine’s polarizability might also increase nonspecific binding .
Functional Group Modifications
Replacing the fluorophenyl group with a hydroxymethyl moiety () drastically alters solubility and hydrogen-bonding capacity. The hydroxymethyl derivative is more hydrophilic, making it suitable for aqueous formulations but less likely to penetrate lipid membranes .
Biological Activity
(6S)-6-(3-Fluorophenyl)morpholin-3-one is a morpholine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. The presence of a fluorine atom in the phenyl group enhances its biological activity, making it a subject of various studies aimed at understanding its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The compound has a unique structure characterized by a morpholine ring substituted with a 3-fluorophenyl group. Its molecular formula is C_{11}H_{12}FNO, and it has a molecular weight of approximately 199.22 g/mol. The fluorine atom contributes to its lipophilicity and potential interactions with biological targets.
The mechanism of action for (6S)-6-(3-Fluorophenyl)morpholin-3-one involves its interaction with specific molecular targets, including enzymes and receptors. The fluorine atom can form strong hydrogen bonds, enhancing binding affinity to biological molecules. The morpholine ring facilitates interactions that modulate enzymatic activity, potentially leading to various biological effects.
Biological Activity
Research indicates that (6S)-6-(3-Fluorophenyl)morpholin-3-one exhibits significant biological activities, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound may have antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancers .
- Antiviral Properties : The compound has shown potential in inhibiting viral replication, particularly in studies involving HIV-1 .
- Neurological Effects : There is ongoing research into its efficacy as an allosteric modulator for metabotropic glutamate receptors, which are implicated in neurological disorders .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Activity Study : A study evaluated the antiproliferative effects of (6S)-6-(3-Fluorophenyl)morpholin-3-one on breast cancer cell lines. Results indicated a dose-dependent reduction in cell viability, suggesting potential as a lead compound for cancer therapy.
- HIV-1 Inhibition Study : In vitro assays demonstrated that the compound effectively inhibited HIV-1 replication at low micromolar concentrations, highlighting its potential as an antiviral agent against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
